5-Quinolinylboronic acid
Description
Significance of Boronic Acid Motifs in Advanced Chemical Synthesis and Material Science
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. boronmolecular.com This functional group imparts unique properties that have made boronic acids indispensable in various scientific fields.
One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comscbt.com This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide, providing a powerful method for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.comboronmolecular.com The reaction conditions are generally mild and compatible with a wide range of functional groups, making it a highly versatile synthetic tool. boronmolecular.com
Beyond their role in synthesis, boronic acids are crucial in materials science. scbt.com They are used to create advanced materials with tailored properties, such as responsive polymers and smart hydrogels. scbt.com Their ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups) is particularly useful in the development of sensors for detecting sugars and other biologically relevant molecules. scbt.commolecularcloud.org This has significant implications for fields like diagnostics and environmental monitoring. scbt.com
The unique electronic characteristics of boronic acids, specifically their Lewis acidity, allow them to participate in a variety of other chemical transformations and to act as catalysts. pharmiweb.comrsc.org Their general stability and often low toxicity also contribute to their widespread use in research and development. nih.gov
Importance of the Quinoline (B57606) Heterocycle in Chemical and Biological Systems
The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent scaffold in a vast number of biologically active compounds. nih.govresearchgate.net This heterocyclic structure is found in numerous natural products, particularly alkaloids, and serves as a core component in many synthetic drugs. orientjchem.orgnih.gov
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgnih.gov The ability to modify the quinoline structure at various positions allows chemists to fine-tune its biological effects, leading to the development of new therapeutic agents. orientjchem.org
In addition to their medicinal importance, quinolines are valuable in materials science and as ligands in coordination chemistry. researchgate.net Their aromatic nature and the presence of a nitrogen atom give them unique electronic and photophysical properties, making them suitable for applications in sensors and luminescent materials. researchgate.net The versatility of the quinoline scaffold makes it a continuous focus of research for synthetic and medicinal chemists. researchgate.netresearchgate.net
Quinoline-5-boronic Acid as a Pivotal Research Target and Versatile Synthetic Intermediate
Quinoline-5-boronic acid merges the advantageous properties of both the boronic acid and the quinoline moieties into a single molecule. guidechem.com This combination makes it a highly valuable building block in organic synthesis. guidechem.com The boronic acid group at the 5-position of the quinoline ring allows for the strategic introduction of the quinoline scaffold into more complex molecular architectures via reactions like the Suzuki-Miyaura coupling. guidechem.com
This compound serves as a key intermediate in the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science. guidechem.com For instance, it can be used to create novel compounds for drug discovery, leveraging the known biological activities of the quinoline core. guidechem.com Researchers have explored its use in developing potential anticancer, antimicrobial, and antiviral agents. guidechem.com
The unique structural arrangement of Quinoline-5-boronic acid, where the boronic acid is attached to the benzo portion of the quinoline ring, influences its reactivity and the properties of the resulting products. Unlike its isomer, 8-quinolineboronic acid, where the boronic acid group can form an intramolecular coordinating bond with the quinoline nitrogen, the 5-substituted isomer does not exhibit this interaction. nih.gov This distinction in structure leads to different self-assembly behaviors and intermolecular interactions. nih.gov
The physical and chemical properties of Quinoline-5-boronic acid are well-documented, providing a solid foundation for its application in research.
Properties of Quinoline-5-boronic acid
| Property | Value |
|---|---|
| Molecular Formula | C9H8BNO2 |
| CAS Number | 355386-94-6 |
| Appearance | White to off-white solid |
| Molecular Weight | 172.98 g/mol |
| Boiling Point | 400.3 °C at 760 mmHg |
| Flash Point | 195.9 °C |
| Density | 1.28 g/cm³ |
Source: guidechem.com
The continued exploration of Quinoline-5-boronic acid and its derivatives is expected to lead to the development of new functional materials and pharmacologically active compounds. rsc.org Its role as a versatile synthetic intermediate ensures its continued importance in the landscape of modern chemical research.
Structure
2D Structure
Properties
IUPAC Name |
quinolin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-4-1-5-9-7(8)3-2-6-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIJBOCPTGHGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408935 | |
| Record name | Quinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355386-94-6 | |
| Record name | Quinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Quinoline 5 Boronic Acid and Its Derivatives
Transition Metal-Catalyzed Borylation Strategies
Transition metal catalysis has become a cornerstone for the synthesis of arylboronic acids, offering high efficiency and functional group tolerance. Palladium and nickel catalysts are particularly prominent in the borylation of quinolines.
Palladium-Catalyzed Borylation of Haloquinolines
Palladium-catalyzed cross-coupling reactions are a well-established method for forming carbon-boron bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a key method for creating biaryl compounds. nih.gov The synthesis of quinolineboronic esters often involves the reaction of a haloquinoline with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net
For instance, the palladium-catalyzed borylation of a Boc-protected aminobromoquinoline with bis(pinacolato)diboron has been reported. researchgate.net However, this reaction can sometimes lead to the formation of a biaryl compound as a major byproduct through cross-coupling, even without a strong base. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial to maximize the yield of the desired boronate ester and minimize side reactions. nih.govrsc.org For example, the combination of a non-prereduced Pd/C catalyst and a phosphine (B1218219) ligand like PPh₃ has been found to be essential for the successful Suzuki-Miyaura coupling of haloquinolines. sumitomo-chem.co.jp
Table 1: Examples of Palladium-Catalyzed Borylation of Haloquinolines
| Haloquinoline Substrate | Borylation Reagent | Catalyst System | Product | Yield | Reference |
| 3-Bromoquinoline (B21735) | Bis(pinacolato)diboron | Pd(dppf)Cl₂·CH₂Cl₂ / K₂CO₃ | 3,3'-Biquinoline | 98% | researchgate.net |
| 4-Bromo-3-nitro-toluene derivative | Bis(pinacolato)diboron | PdCl₂(dppf) / KOAc | Boc-protected aminoquinoline boronate (intended) | Major product was biaryl | researchgate.net |
| Halopyridines and Haloquinolines | Phenylboronic acid | Pd(0)/C / PPh₃ / K₂CO₃ | Phenyl-substituted heterocycles | Good yields | sumitomo-chem.co.jp |
This table is for illustrative purposes and specific yields can vary based on detailed reaction conditions.
Nickel-Catalyzed Borylation Methodologies
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for borylation reactions. rsc.orgorganic-chemistry.org Nickel catalysts can effectively promote the borylation of aryl and heteroaryl halides, including those containing quinoline (B57606) scaffolds, using reagents like tetrahydroxydiboron (B82485) (BBA). organic-chemistry.orgnih.govresearchgate.net These reactions often exhibit broad functional group tolerance and can proceed under mild conditions, sometimes even at room temperature. organic-chemistry.orgresearchgate.net
An effective system for the nickel-catalyzed borylation of aryl halides employs a combination of NiCl₂(dppp), PPh₃, and a base such as diisopropylethylamine (DIPEA) in ethanol. nih.govsemanticscholar.org This methodology has been successfully applied to a range of substrates, including those with sensitive functional groups like ketones and aldehydes, which can sometimes be problematic in palladium-catalyzed systems. nih.gov
Table 2: Nickel-Catalyzed Borylation of Aryl Halides
| Aryl Halide Substrate | Borylation Reagent | Catalyst System | Product | Yield | Reference |
| 4-Bromoanisole | Tetrahydroxydiboron (BBA) | NiCl₂(dppp) / PPh₃ / DIPEA | Potassium trifluoro(4-methoxyphenyl)borate | 91% | nih.gov |
| Various Aryl and Heteroaryl Halides | Tetrahydroxydiboron (BBA) | NiCl₂(dppp) / PPh₃ / DIPEA | Corresponding boronic acids/trifluoroborates | Good to excellent | organic-chemistry.orgresearchgate.net |
Yields are for the corresponding trifluoroborate salts after workup.
Regioselective Functionalization of Quinoline Rings
Achieving regioselectivity in the functionalization of quinoline rings is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. nih.govnih.gov Transition metal-catalyzed C-H activation has become a powerful tool for the direct and selective introduction of functional groups at specific positions of the quinoline core. nih.govmdpi.com
Iridium-catalyzed C-H borylation has shown remarkable potential for the regioselective functionalization of quinolines. The selectivity of these reactions is often governed by steric factors, but electronic effects can also play a crucial role, especially at lower temperatures. researchgate.net For instance, the borylation of 7-halo-2-methylquinoline can yield a mixture of 5- and 4-borylated products, with the ratio influenced by the electronic properties of the substituents. researchgate.net The site of borylation can often be predicted by analyzing the ¹H NMR spectrum of the starting material, with the reaction favoring the most deshielded, sterically accessible C-H bond. researchgate.net
Alternative Synthetic Pathways to Quinoline-5-boronic Acid
While transition metal-catalyzed methods are prevalent, other synthetic strategies, such as those involving Grignard reagents, offer valuable alternatives for the preparation of quinoline-5-boronic acid.
Grignard Reagent-Based Syntheses
The reaction of a Grignard reagent with a trialkyl borate (B1201080) is a classic method for synthesizing boronic acids. nih.gov This approach involves the formation of an organomagnesium compound (Grignard reagent) from an aryl halide, such as 5-bromoquinoline (B189535) or 5-iodoquinoline, which then reacts with a boron source like trimethyl borate or triisopropyl borate. chemsrc.comchemicalbook.com Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. clockss.orggoogle.com
This method is versatile and can be applied to a wide range of substrates. google.comgoogle.com For example, 3-quinolineboronic acid has been synthesized in high yield by reacting 3-bromoquinoline with n-butyllithium followed by triisopropyl borate at low temperatures. chemicalbook.com While effective, this method can be sensitive to functional groups that are incompatible with the highly reactive Grignard or organolithium reagents. nih.gov
Derivatization and Further Transformations of the Boronic Acid Moiety
The boronic acid group on the quinoline ring is a versatile functional handle that can be readily transformed into a variety of other groups, further expanding the chemical space of quinoline derivatives. rsc.orgresearchgate.net These transformations are crucial for the synthesis of complex molecules with specific biological activities or material properties.
One of the most important reactions of quinolineboronic acids is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.govnih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. nih.gov
Furthermore, the boronic acid moiety can be converted into other functional groups. For example, borylated quinolines can be transformed into oxaboroles, trifluoroborate salts, and other synthetically useful intermediates. rsc.org The boronic acid can also be subjected to oxidation to yield phenols or subjected to amination or halogenation reactions. rsc.org Recent research has also demonstrated the dearomative carbo-sila-boration of quinolines, leading to novel 2-alkyl-3-silyl-4-boryl-1,2,3,4-tetrahydroquinoline scaffolds. nih.gov
Table 3: Transformations of the Quinoline Boronic Acid Moiety
| Starting Material | Reagents and Conditions | Product | Application | Reference |
| C-4 Borylated Quinoline | KHF₂ | Trifluoroborate Salt | Stable, synthetically useful intermediate | rsc.org |
| C-4 Borylated Quinoline | Suzuki-Miyaura coupling partners | Biaryl compounds | Construction of complex molecules | rsc.org |
| Quinoline | Organolithium, Silylborane, Blue LEDs | 2-Alkyl-3-silyl-4-boryl-1,2,3,4-tetrahydroquinoline | Novel synthetic platform | nih.gov |
| Dihydropyridine (B1217469) boronic ester | Oxygen, Base | Substituted Pyridine (B92270) | Synthesis of functionalized heterocycles | nih.gov |
Synthesis of Boronate Esters and Trifluoroborate Salts
The synthesis of quinoline boronate esters, particularly pinacol (B44631) esters, is a crucial step in accessing a wide range of derivatives. A prominent and efficient method involves the palladium-catalyzed borylation of halo-quinolines. rsc.org This approach offers a direct route to C-B bond formation at specific positions on the quinoline ring system.
Research has demonstrated the effectiveness of a Pd-catalyzed C-4 borylation of structurally complex chloroquinolines using bis(pinacolato)diboron (B₂(pin)₂) under relatively simple and efficient conditions. rsc.org While this specific study focused on the C-4 position, the methodology provides a foundational strategy applicable to other isomers, including the synthesis of quinoline-5-boronate esters from 5-chloroquinoline. The reaction conditions are typically optimized by screening various palladium catalysts, ligands, and bases to achieve high yields. rsc.org For instance, the reaction of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate with B₂(pin)₂ was successfully optimized to produce the corresponding boronate ester. rsc.org
| Parameter | Condition |
|---|---|
| Substrate | Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate |
| Boron Source | Bis(pinacolato)diboron (B₂(pin)₂) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O |
| Yield | 78% |
Once synthesized, these quinoline boronate esters are valuable intermediates that can be converted into other synthetically useful boron-containing groups. rsc.org A particularly important transformation is the conversion to potassium trifluoroborate salts. These salts are often more stable, crystalline solids compared to their corresponding boronic acids, facilitating easier handling and purification. researchgate.netnih.gov The conversion is typically achieved by treating the boronate ester with potassium hydrogen fluoride (B91410) (KHF₂) in a solvent such as methanol (B129727) (MeOH). rsc.orgresearchgate.net This process has been shown to be efficient, providing the desired trifluoroborate salts in good yields. rsc.org Furthermore, the boronate esters can be hydrolyzed under acidic conditions (e.g., using silica (B1680970) gel in an ethyl acetate/water mixture) to yield the free quinoline boronic acid. rsc.org
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Quinoline Pinacol Boronate Ester | KHF₂, MeOH | Potassium Quinoline Trifluoroborate Salt | 75-80% |
| Quinoline Pinacol Boronate Ester | Silica gel, Ethyl acetate/Water | Quinoline Boronic Acid | 55-60% |
Formation of Cyclic Boron-Containing Structures (e.g., Oxaboroles)
A significant application of quinoline boronic acids and their derivatives is in the construction of novel boron-containing heterocyclic scaffolds. whiterose.ac.uk Among these, quinolino-benzoxaboroles are of particular interest due to their potential as therapeutic agents. umn.edu Benzoxaboroles are generally more stable and exhibit greater hydrolytic resistance than the corresponding phenylboronic acids. umn.edu Their enhanced acidity allows them to exist predominantly in an anionic, tetrahedral form at physiological pH, which can lead to higher water solubility and improved pharmacokinetic properties. umn.edu
The synthesis of these cyclic structures leverages the reactivity of the borylated quinoline intermediates. Methodologies have been developed for the creation of aminobenzoxaborole-containing quinolines. umn.edu The general strategy involves the use of a borylated quinoline as a key starting material, which is then subjected to cyclization reactions to form the fused oxaborole ring system. rsc.org These transformations highlight the synthetic utility of quinoline boronic acid derivatives as precursors to more complex, biologically active pharmacophores. rsc.org The development of novel synthetic methodologies for preparing quinolino aminobenzoxaboroles is an active area of research, aimed at creating libraries of compounds for evaluation in various therapeutic areas, including as antibacterial and antifungal agents. umn.edu While detailed mechanisms can vary, the fundamental approach involves an intramolecular condensation or coupling that forges the boron-heteroatom bond to close the oxaborole ring. The stability and unique properties of the resulting quinolino-benzoxaborole structures make this a compelling synthetic direction in medicinal chemistry. umn.edu
Applications of Quinoline 5 Boronic Acid in Modern Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The ability to construct new carbon-carbon bonds is fundamental to organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. nih.gov Quinoline-5-boronic acid has proven to be an effective reagent in this regard, primarily through its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions with Quinoline-5-boronic Acid as a Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and commercial availability of boronic acid reagents. nih.govorganic-chemistry.orgnbinno.com Quinoline-5-boronic acid is frequently utilized as a key building block in these reactions to introduce the quinoline (B57606) scaffold into a variety of organic molecules. guidechem.comchemimpex.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, quinoline-5-boronic acid) with an organic halide or triflate. organic-chemistry.org
The quinoline moiety is a significant pharmacophore found in numerous biologically active compounds, making the Suzuki-Miyaura coupling with quinoline-5-boronic acid a strategically important transformation in medicinal chemistry and drug discovery. rsc.orge-century.usresearchgate.net For instance, this methodology has been employed in the synthesis of novel quinoline-biphenyl hybrids with potential therapeutic applications. e-century.us The reaction generally proceeds with high yields, allowing for the efficient construction of biaryl systems, which are common motifs in pharmaceutical agents. guidechem.com
Below is a representative table of Suzuki-Miyaura cross-coupling reactions utilizing quinoline derivatives, illustrating the versatility of this method.
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
| 6-bromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 6-aryl-1,2,3,4-tetrahydroquinolines | 68-82 | researchgate.net |
| 5-bromo-8-methoxyquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 5-aryl-8-methoxyquinolines | High | researchgate.net |
| 3-bromoquinoline (B21735) | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst with various ligands | 3-(3,5-dimethylisoxazol-4-yl)quinoline | Optimized yields | nih.gov |
| 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Various substituted boronic acids | [(dppf)PdCl2] | 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes | 65 | nih.gov |
Chan-Evans-Lam Coupling Variants
The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl-oxygen, aryl-nitrogen, and aryl-sulfur bonds. wikipedia.orgnih.gov This reaction typically involves the cross-coupling of an aryl boronic acid with an alcohol, amine, or thiol. wikipedia.orgnrochemistry.com While the Suzuki-Miyaura reaction is palladium-catalyzed and forms carbon-carbon bonds, the CEL coupling provides a complementary method for introducing heteroatomic functionalities. wikipedia.org
Quinoline-5-boronic acid can, in principle, serve as the aryl boronic acid component in Chan-Evans-Lam type reactions. This would allow for the direct attachment of the quinoline-5-yl moiety to various nucleophiles containing O-H, N-H, or S-H bonds. The reaction is advantageous as it can often be carried out under mild conditions, sometimes even at room temperature and open to the air. wikipedia.org The general mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the desired product. wikipedia.org
Strategic Use in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net
Boronic acids have been successfully integrated into various multicomponent reactions. For example, a three-component Povarov-type reaction has been reported for the synthesis of boronic acid-containing 3H-pyrazolo[4,3-f]quinolones, which have been investigated as potential ROCK inhibitors. mdpi.com In this reaction, an indazol-5-amine, a methylene (B1212753) active ketone, and an aldehyde combine to form the complex quinolone structure. mdpi.com The compatibility of the boronic acid functionality within these reaction cascades highlights its strategic utility in diversity-oriented synthesis. researchgate.net The use of quinoline-5-boronic acid in such MCRs would allow for the direct incorporation of the quinoline scaffold into complex, drug-like molecules in a highly convergent manner.
Role in the Activation of Carboxylic Acids and Amides
Boronic acids have been recognized for their ability to act as catalysts in the activation of carboxylic acids and amides, facilitating dehydrative condensation reactions. nih.govorgsyn.orgorgsyn.org In this catalytic role, the boronic acid interacts with the carboxylic acid to form a reactive intermediate, such as a mixed anhydride, which is more susceptible to nucleophilic attack by an amine to form an amide bond. nih.gov
This catalytic activity is significant as it provides a metal-free alternative for amide bond formation, a fundamental transformation in organic and medicinal chemistry. orgsyn.org While specific studies focusing solely on quinoline-5-boronic acid in this catalytic capacity are not extensively detailed, the general principle of boronic acid catalysis is applicable. The Lewis acidic nature of the boron center is key to this activation. researchgate.net The presence of the quinoline moiety could potentially influence the catalytic activity through electronic effects or by providing an additional site for non-covalent interactions.
Development of Novel Organocatalytic Systems
Beyond its role as a building block, the inherent properties of the boronic acid functional group allow for its use in the development of novel organocatalytic systems. Boronic acids can function as Lewis acid catalysts, activating substrates towards nucleophilic attack. rsc.org Furthermore, they can also act as hydrogen-bond donors, another important mode of activation in organocatalysis. rsc.orgacs.org
Research has demonstrated the "triple role" of arylboronic acids in certain tandem reactions, where they act as a catalyst for reduction, reductive N-alkylation, and C-alkylation in a one-pot operation. rsc.orgrsc.org This multifaceted catalytic behavior opens up new avenues for designing efficient and selective synthetic methodologies. Quinoline-5-boronic acid, with its combination of a Lewis acidic boron center and a potentially coordinating quinoline nitrogen, presents an interesting scaffold for the design of new bifunctional organocatalysts. The development of such catalytic systems based on the quinoline-5-boronic acid framework could lead to novel and efficient transformations in organic synthesis.
Quinoline 5 Boronic Acid in Medicinal Chemistry and Biological Applications
Design and Synthesis of Pharmaceutical Intermediates
Quinoline-5-boronic acid is a key reagent in the synthesis of complex pharmaceutical intermediates, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of a carbon-carbon bond between the quinoline (B57606) core and various aryl or heteroaryl halides, leading to the construction of biaryl structures that are prevalent in many drug molecules.
The synthesis of these intermediates often involves the coupling of quinoline-5-boronic acid with a halogenated partner in the presence of a palladium catalyst and a base. The versatility of this reaction allows for the introduction of a wide array of substituents onto the quinoline scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. For instance, this methodology is employed to create complex heterocyclic frameworks that are central to the development of novel therapeutic agents. The stability, availability, and generally low toxicity of boronic acids make them ideal reagents for industrial-scale pharmaceutical synthesis.
Development of Boron-Containing Drug Candidates
The unique properties of the boronic acid functional group have led to its incorporation into a variety of drug candidates. Quinoline-5-boronic acid serves as a foundational scaffold for the development of these innovative therapeutics, which span a range of applications from enzyme inhibition to advanced cancer therapies.
Protein Kinase Inhibition (e.g., CLK, ROCK, HIPK2)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Quinoline-5-boronic acid derivatives have emerged as promising scaffolds for the development of potent and selective protein kinase inhibitors.
CLK and ROCK Inhibition: Novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). These kinases are involved in cell growth and migration, making them attractive targets for anticancer therapies. In one study, synthesized compounds demonstrated significant inhibition of CLK1, CLK2, and ROCK2 at nanomolar concentrations. The "magic methylation" approach, involving the strategic placement of a methyl group, was utilized to fine-tune the selectivity of these inhibitors against different CLK isoforms.
HIPK2 Inhibition: Homeodomain-interacting protein kinase 2 (HIPK2) is a key regulator in pathways leading to kidney fibrosis. Boron-based scaffolds derived from quinoline structures are being explored as potential HIPK2 inhibitors. A quinoline-derived compound, BT173, has shown specific pharmacological inhibition of HIPK2, suggesting its potential for developing antifibrotic therapies. The synthesis of novel boron-based HIPK2 inhibitors often involves the borylation of a chloroquinoline precursor, highlighting the importance of boronic acid chemistry in this area.
| Target Kinase | Quinoline-Boronic Acid Derivative Class | Key Findings |
| CLK1, CLK2, ROCK2 | Pyrazolo[4,3-f]quinolines | Dual inhibition at nanomolar concentrations. Methylation can tune selectivity. |
| HIPK2 | Borylated quinolines | BT173 identified as a specific inhibitor with antifibrotic potential. |
Urate Transporter 1 (URAT1) Inhibition
Urate Transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout. Quinoline-based structures have been investigated as potent URAT1 inhibitors. The synthesis of many of these complex molecules relies on Suzuki coupling reactions, where a boronic acid, such as a quinoline boronic acid derivative, is a crucial component. By coupling the quinoline-5-boronic acid core with other heterocyclic structures, chemists can create novel compounds with high affinity and selectivity for URAT1. Structure-activity relationship studies on these compounds have revealed that modifications on the quinoline ring can significantly impact their inhibitory activity.
Antiviral Agents
The quinoline scaffold is present in several established antiviral drugs. The incorporation of a boronic acid moiety onto a quinoline-like structure has been shown to enhance antiviral activity. In a notable study, boronic acid-modified quindoline derivatives were synthesized and evaluated for their anti-influenza A virus (IAV) activity. These compounds were found to effectively prevent the entry of the virus into the host cell nucleus, reduce viral titers, and inhibit the activity of viral neuraminidase. One particular compound demonstrated a broad antiviral spectrum and was able to inhibit cellular signaling pathways that are hijacked by the virus during infection. This research suggests that quinoline-boronic acid derivatives represent a promising avenue for the development of new antiviral therapies.
Applications in Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer that requires the selective accumulation of boron-10 (¹⁰B) atoms in tumor cells. When irradiated with a neutron beam, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy particles that destroy the cancer cells from within. The development of effective boron delivery agents is critical to the success of BNCT. While direct applications of quinoline-5-boronic acid in clinically approved BNCT agents are not yet established, its role as a versatile pharmaceutical intermediate makes it a highly attractive starting point for the design of novel, tumor-targeting boron delivery agents. By functionalizing the quinoline ring with moieties that have a high affinity for tumor-specific receptors, it is possible to create sophisticated drug delivery systems that can selectively deliver a high payload of boron to cancer cells, thereby enhancing the efficacy of BNCT.
Structure-Activity Relationship (SAR) Studies of Quinoline-5-boronic Acid Analogs
The systematic exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. For quinoline-5-boronic acid analogs, SAR studies are crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. By synthesizing a library of analogs with modifications at various positions of the quinoline ring and the boronic acid moiety, researchers can identify the key structural features required for potent and selective interaction with a biological target.
Mechanisms of Biological Action of Quinoline-Boronic Acid Conjugates
The biological activity of quinoline-boronic acid conjugates stems from the distinct and synergistic functions of their two core components. The quinoline scaffold provides a versatile platform for interacting with various biological macromolecules, while the boronic acid moiety offers unique chemical reactivity, enabling covalent interactions and specific targeting. Their mechanisms of action are multifaceted, primarily involving enzyme inhibition, modulation of cellular signaling pathways, and interactions with DNA and cell surface carbohydrates.
Enzyme Inhibition
A predominant mechanism of action for these conjugates is the inhibition of key enzymes involved in disease progression, particularly protein kinases and proteasomes.
Proteasome Inhibition: The boronic acid group is a potent pharmacophore for inhibiting proteasomes, which are cellular complexes responsible for degrading unwanted or damaged proteins. desy.de The electrophilic boron atom in the boronic acid moiety forms a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the 20S proteasome. desy.dersc.org This interaction blocks the proteasome's proteolytic activity, leading to an accumulation of regulatory proteins. The disruption of protein homeostasis triggers downstream signaling cascades that induce apoptosis (programmed cell death), particularly in rapidly dividing cancer cells that are highly dependent on proteasome function. desy.deyoutube.com FDA-approved proteasome inhibitors like bortezomib, which feature a boronic acid warhead, exemplify this mechanism. youtube.comnih.gov
Kinase Inhibition: Quinoline-boronic acid conjugates have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes like growth, proliferation, and migration. mdpi.comnih.govnih.gov Certain 3H-pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been identified as dual inhibitors of Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK). mdpi.comnih.gov Inhibition of these kinases can disrupt oncogenic signaling. For instance, treatment with these compounds has been shown to suppress the cyclin D/Rb oncogenic pathway, induce DNA damage, and promote cell cycle arrest in cancer cell lines. nih.govnih.gov The quinoline core often serves as the primary scaffold that fits into the ATP-binding pocket of the kinase, while the boronic acid can form additional interactions, enhancing binding affinity and selectivity.
Modulation of Cellular Signaling and DNA Interaction
The biological effects of these conjugates are ultimately realized through the modulation of complex intracellular signaling networks and direct interactions with genetic material.
Induction of Apoptosis and Cell Cycle Arrest: By inhibiting key enzymes like proteasomes and kinases, quinoline-boronic acid conjugates can effectively halt the cell cycle and initiate apoptosis. nih.gov For example, kinase inhibition can lead to the upregulation of DNA damage markers (e.g., p-H2AX) and subsequent cell cycle arrest, preventing cancer cells from proliferating. nih.govnih.gov The inhibition of the proteasome disrupts the degradation of pro-apoptotic proteins, tipping the cellular balance towards cell death.
DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA. biorxiv.org This physical insertion can distort the DNA helix, interfering with critical processes like replication and transcription. Some quinoline derivatives have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases and polymerases, through this intercalation mechanism. biorxiv.org This mode of action can lead to significant DNA damage, triggering a p53-mediated damage response and ultimately causing cell death in cancer cells. biorxiv.org
Targeting of Cell Surface Glycans
A novel and highly specific mechanism of action involves the boronic acid moiety's ability to interact with carbohydrates.
Interaction with Diols: Boronic acids can reversibly form cyclic boronate esters with 1,2- and 1,3-diols, which are structural motifs abundant in saccharides. acs.org
Glycocalyx Targeting: The surface of mammalian cells is coated with a dense layer of carbohydrates known as the glycocalyx. acs.orgraineslab.com In many cancer cells, there is an overexpression of certain sugars, such as sialic acid. nih.gov Quinoline-boronic acid conjugates can leverage this feature for targeted therapy. The boronic acid group can selectively bind to the diol moieties of these cell-surface sugars, effectively anchoring the drug conjugate to the target cell. acs.orgraineslab.comnih.gov This targeting enhances the local concentration of the therapeutic agent at the disease site, which can lead to increased cellular uptake and improved efficacy. acs.orgraineslab.com This interaction is often pH-sensitive, which can be exploited for drug release in the acidic tumor microenvironment. rsc.org
Data Tables
Table 1: Research Findings on the Biological Action of Quinoline-Boronic Acid Analogues
| Compound Class | Biological Target(s) | Mechanism of Action | Observed Biological Effect | Reference |
|---|---|---|---|---|
| 3H-pyrazolo[4,3-f]quinoline-boronic acids (e.g., HSD1400, HSD1791) | CLK1, CLK2, ROCK2 | Dual kinase inhibition | Potent growth inhibition of renal cancer and leukemia cells (e.g., HSD1400 IC50 of 206 nM in Caki-1 cells); induces DNA damage and cell cycle arrest; suppresses cyclin D/Rb pathway. | mdpi.comnih.govnih.gov |
| Dipeptide boronic acids (e.g., Bortezomib) | 20S Proteasome | Covalent, reversible inhibition of the N-terminal threonine in the proteasome active site. | Inhibition of protein degradation, disruption of NF-κB signaling, and induction of apoptosis in cancer cells. | desy.deyoutube.comnih.gov |
| Substituted Quinolines | DNA, DNA Methyltransferases (DNMTs) | Intercalation into DNA adjacent to the target base, leading to conformational changes in the enzyme. | Inhibition of DNA methylation, induction of DNA damage response via p53 activation. | biorxiv.org |
| Phenylboronic acid conjugates | Cell surface glycans (e.g., Sialic acid) | Formation of reversible boronate esters with diols on saccharides. | Enhanced cellular uptake and delivery of conjugated cargo to the cytosol, particularly in cells overexpressing sialic acid. | acs.orgraineslab.comnih.gov |
Supramolecular Chemistry and Self-Assembly of Quinoline-5-boronic Acid: A Structural Perspective
The field of supramolecular chemistry, which explores the intricate dance of molecules to form larger, organized structures, offers a fertile ground for the design of novel materials. Within this domain, boronic acids have emerged as versatile building blocks, capable of forming predictable and robust assemblies through a variety of non-covalent interactions. This article focuses exclusively on the supramolecular chemistry and self-assembly phenomena of quinoline-5-boronic acid, a compound that demonstrates a distinct pattern of molecular recognition and crystal packing, particularly when compared to its positional isomers.
Quinoline 5 Boronic Acid in Sensing and Recognition Systems
Mechanisms of Diol and Carbohydrate Recognition
The ability of quinoline-5-boronic acid to detect and bind to diols and carbohydrates is governed by a set of well-defined chemical principles. These mechanisms are central to its function in molecular sensing applications.
The primary mechanism for carbohydrate recognition by boronic acids, including quinoline-5-boronic acid, is the formation of reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities. nih.govnih.gov Boronic acids are Lewis acids that can react with these diols in aqueous solutions to form stable five- or six-membered cyclic boronate esters. rsc.orgnih.govnih.gov
This reaction involves a change in the hybridization of the boron atom. The free boronic acid exists in a trigonal planar (sp² hybridized) state, which is in equilibrium with a tetrahedral (sp³ hybridized) boronate species upon binding with a diol. nih.govresearchgate.net The formation of the boronate ester is highly dependent on the pH of the solution, as the reaction is generally more favorable at pH values near or above the pKa of the boronic acid. nih.govmdpi.com The stability of the resulting complex is influenced by the structure and stereochemistry of the diol, forming the basis for selective recognition. nih.gov The reversible nature of this interaction is crucial for sensing applications, allowing for dynamic monitoring of analyte concentrations. nih.govfourwaves.com
The quinoline (B57606) moiety of quinoline-5-boronic acid is a fluorophore, making it suitable for the development of fluorescent sensors. The fluorescence of such sensors can be modulated upon binding to an analyte through various mechanisms, including Chelation-Enhanced Fluorescence (CHEF). researchgate.netkomar.edu.iq In a typical CHEF mechanism, the fluorescence of the sensor molecule in its unbound state is low. Upon chelation with an analyte, such as the formation of a boronate ester with a saccharide, the structural rigidity of the molecule increases. researchgate.net This increased rigidity limits non-radiative decay pathways (e.g., vibrational relaxation), leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" signal. nih.govrsc.org
A related mechanism is the inhibition of Photoinduced Electron Transfer (PET). In some sensor designs, a nearby electron-donating group (like an amine) can quench the fluorescence of the fluorophore through PET. nih.govnih.gov When the boronic acid binds to a diol, the Lewis acidity of the boron atom increases, which can strengthen its interaction with the amine's lone pair. nih.gov This enhanced interaction inhibits the PET process, thereby restoring the fluorescence of the quinoline group. nih.gov
Indicator Displacement Assays (IDAs) represent another versatile strategy for sensing that can employ quinoline-5-boronic acid. nih.govrsc.org In an IDA, a receptor (the boronic acid) is pre-complexed with a reporter or indicator molecule (often a fluorescent dye) that changes its optical properties upon binding. nih.govresearchgate.net When a target analyte with a higher affinity for the receptor is introduced, it displaces the indicator. nih.gov This displacement frees the indicator, causing a measurable change in its fluorescence or color, which signals the presence of the analyte. nih.govrsc.org
For example, quinoline-5-boronic acid could be complexed with a dye like Alizarin Red S (ARS), which is known to interact with boronic acids and alter its fluorescence. nih.govrsc.org The addition of a saccharide would compete with ARS for the boronic acid binding site. By displacing ARS, the saccharide would cause the fluorescence of the solution to revert to that of the free dye, providing a quantitative signal. nih.gov This approach offers flexibility, as the receptor and indicator can be independently optimized. rsc.org
Development of Fluorescent Chemosensors for Saccharides
The combination of the quinoline fluorophore and the boronic acid recognition site in a single molecule allows for the direct development of fluorescent chemosensors for saccharides. These sensors translate the event of saccharide binding into a measurable optical signal. rsc.orgrsc.org
A major challenge in the development of saccharide sensors for biological applications is achieving efficient binding and signaling at physiological pH (≈7.4). nih.gov Most simple arylboronic acids have pKa values around 9, meaning they are predominantly in the less reactive trigonal form at neutral pH and bind diols inefficiently. mdpi.commdpi.com
To overcome this, several strategies have been developed. One approach is to modify the electronic properties of the boronic acid to lower its pKa. This can be achieved by introducing electron-withdrawing groups onto the aromatic ring adjacent to the boronic acid. frontiersin.org Another effective strategy is the incorporation of a proximal intramolecular Lewis base, such as a tertiary amine, which can form a dative B-N bond, stabilizing the tetrahedral boronate form and lowering the effective pKa. nih.govmdpi.com
Furthermore, the binding of the saccharide itself can lower the pKa of the boronic acid-sugar complex compared to the free boronic acid. mdpi.comnih.gov This pKa shift allows for significant changes in fluorescence to be observed at or near physiological pH, enabling the detection of glucose in relevant biological ranges. nih.govmdpi.com
Achieving selectivity for a specific sugar, particularly discriminating glucose from other structurally similar saccharides like fructose (B13574) and galactose, is another critical aspect of sensor design. mdpi.com The binding affinity between a boronic acid and a saccharide is highly dependent on the spatial arrangement and orientation of the hydroxyl groups on the sugar. nih.govnih.gov
Monoboronic acids, such as quinoline-5-boronic acid, generally exhibit a higher affinity for fructose than for glucose. nih.gov This preference is attributed to the ability of fructose to present cis-diols on both its furanose and pyranose forms, facilitating stable complex formation. nih.gov Glucose, in its more abundant pyranose form, does not have a cis-diol arrangement that is ideal for binding with a single boronic acid moiety. nih.gov
To enhance glucose selectivity, a common and effective strategy is the design of sensors containing two boronic acid moieties (diboronic acids). mdpi.comnih.gov By carefully controlling the spacing and orientation of these two recognition sites, a "cleft" can be created that is complementary to the multiple hydroxyl groups of a single glucose molecule, leading to cooperative binding and significantly enhanced affinity and selectivity for glucose over other monosaccharides. mdpi.commdpi.com
Table 1: Representative Binding Constants (Kₐ) of Boronic Acid-Based Sensors with Various Saccharides
This table illustrates the typical binding affinities and selectivity profiles of boronic acid sensors. Note that diboronic acid sensors often show enhanced selectivity for glucose compared to monoboronic acid sensors.
| Sensor Type | Saccharide | Binding Constant (Kₐ, M⁻¹) | pH | Reference |
| Monoboronic Acid Sensor | D-Fructose | 316 | 7.8 | mdpi.com |
| Monoboronic Acid Sensor | D-Glucose | 2512 | 7.4 | mdpi.com |
| Monoboronic Acid Sensor | D-Galactose | 158 | 7.8 | mdpi.com |
| Diboronic Acid Sensor | D-Fructose | 4.6 x 10⁴ | 7.4 | nih.gov |
| Diboronic Acid Sensor | D-Glucose | 1.7 x 10⁵ | 7.4 | nih.gov |
| Diboronic Acid Sensor | D-Galactose | 9.1 x 10⁴ | 7.4 | nih.gov |
Electrochemical Sensing Applications
Electrochemical sensors utilizing boronic acids typically involve the modification of an electrode surface with a boronic acid derivative. When the target analyte binds to the boronic acid, it can induce a change in the electrochemical properties of the electrode, such as its impedance, capacitance, or the redox behavior of a probe. This change can then be measured using techniques like cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy.
While the search results provided general information on electrochemical sensing with boronic acids, no studies were found that specifically employed Quinoline-5-boronic acid as the recognition element on an electrode. Research in this area tends to focus on more common boronic acids like phenylboronic acid and its derivatives. For instance, studies have detailed the use of ferrocene-appended phenylboronic acids for the electrochemical detection of sugars. The quinoline moiety, with its distinct electronic and structural properties, could theoretically influence the binding affinity and electrochemical signaling, but without experimental data, any discussion would be purely speculative.
Boronic Acid-Based Sensor Arrays
Boronic acid-based sensor arrays operate on the principle of pattern recognition. These arrays consist of multiple, semi-selective boronic acid derivatives that exhibit different affinities towards a range of analytes. When the array is exposed to a sample, each sensor element produces a response, creating a unique "fingerprint" for that specific analyte or mixture. This pattern can then be analyzed using chemometric methods to identify and quantify the components of the sample.
The development of these "chemical noses" or "tongues" has been successful in differentiating between various saccharides, glycoproteins, and even microorganisms. The search results highlighted the use of fluorescently tagged boronic acids in such arrays, where the binding event leads to a change in fluorescence intensity or wavelength. However, none of the reviewed literature specifically mentioned the incorporation of Quinoline-5-boronic acid into such a sensor array. The unique spectroscopic properties of the quinoline group could potentially offer advantages in the design of fluorescent sensor arrays, but this has not been experimentally demonstrated in the available literature.
Theoretical and Computational Investigations of Quinoline 5 Boronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and energy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. A DFT study of Quinoline-5-boronic acid would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the planarity of the quinoline (B57606) ring and the orientation of the boronic acid group relative to the ring.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, atomic charges, and the dipole moment, which together provide a picture of the molecule's polarity and the nature of its chemical bonds.
Table 1: Hypothetical Optimized Geometric Parameters for Quinoline-5-boronic acid (Note: This table is for illustrative purposes, as specific literature data is unavailable.)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-B Bond Length | 1.55 |
| B-O Bond Lengths | 1.37 |
| O-B-O Bond Angle | 118.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates high stability. researchgate.net For Quinoline-5-boronic acid, the FMO analysis would show the distribution of these orbitals across the quinoline and boronic acid moieties, predicting which parts of the molecule are most involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Quinoline-5-boronic acid (Note: This table is for illustrative purposes, as specific literature data is unavailable.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.20 |
| LUMO | -1.50 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral regions. proquest.com
For Quinoline-5-boronic acid, an MEP analysis would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups in the boronic acid would exhibit a positive potential.
Prediction of Electronic Excitations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the excited state properties of molecules. proquest.comnih.gov It can predict the electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. The results typically include the excitation energy (often expressed in nanometers), the oscillator strength (which relates to the intensity of the absorption), and the nature of the transition (e.g., a π→π* transition). researchgate.net For Quinoline-5-boronic acid, TD-DFT would help in understanding its photophysical properties.
Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for Quinoline-5-boronic acid (Note: This table is for illustrative purposes, as specific literature data is unavailable.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 320 | 0.15 | HOMO → LUMO (π→π*) |
| S0 → S2 | 295 | 0.08 | HOMO-1 → LUMO (π→π*) |
Analysis of Reaction Mechanisms and Regioselectivity
Boronic acids are cornerstone reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. wikipedia.org Computational studies are invaluable for elucidating the detailed mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.org
A computational analysis of a reaction involving Quinoline-5-boronic acid would involve locating the transition state structures for each step and calculating the corresponding activation energies. This would reveal the rate-determining step of the reaction. Furthermore, such studies can predict the regioselectivity of reactions. For example, if a reaction could occur at multiple positions on the quinoline ring, computational methods could determine which position is energetically more favorable, thus explaining why one product is formed over others.
Computational Studies of Intermolecular Interactions
The way molecules interact with each other governs their physical properties in the solid state, such as their crystal packing and melting point. Computational methods can be used to study the non-covalent interactions between molecules of Quinoline-5-boronic acid. These interactions include hydrogen bonding (expected to be significant due to the -B(OH)2 group) and π-π stacking (due to the aromatic quinoline ring).
By calculating the interaction energies of different dimer configurations, the most stable arrangement of molecules can be predicted. This information is crucial for understanding the crystal structure and for the design of new materials with desired properties.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. mdpi.com Within this theory, reactivity is analyzed through tools derived from Conceptual Density Functional Theory (DFT) and the topological analysis of the electron density. While specific MEDT studies focused solely on Quinoline-5-boronic acid are not prevalent in the current body of research, the principles of MEDT can be applied to understand and predict its reactivity. This involves the analysis of global and local reactivity indices and the study of the bonding evolution during a chemical reaction.
The reactivity of quinoline and its derivatives has been explored using DFT, providing insights into their electronic structure and potential as reactants in various chemical transformations. nih.govnih.gov These studies, while not always explicitly framed within MEDT, utilize the same foundational concepts.
Conceptual DFT Reactivity Indices
Conceptual DFT provides a set of chemical concepts and principles that allow for the prediction of chemical reactivity based on the electronic properties of molecules in their ground state. mdpi.commdpi.com Key global reactivity indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of a molecule's ability to attract electrons, its resistance to changes in electron distribution, and its capacity to accept electronic charge, respectively.
For Quinoline-5-boronic acid, the presence of the electron-withdrawing boronic acid group and the electronegative nitrogen atom within the quinoline ring significantly influences its electronic properties. The boronic acid group, with its vacant p-orbital on the boron atom, is expected to enhance the electrophilic character of the molecule.
Table 1: Global Reactivity Indices (Illustrative) This table presents illustrative values for quinoline as a parent compound to provide context for how substitutions, such as a boronic acid group, would alter these reactivity indices. The actual values for Quinoline-5-boronic acid would require specific quantum chemical calculations.
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| Quinoline (example) | 3.8 | 3.2 | 2.26 |
Note: These are representative values. The exact values depend on the level of theory and basis set used in the calculation.
A higher electrophilicity index (ω) suggests a greater capacity to act as an electrophile in chemical reactions. Conversely, the nucleophilicity index (N) can be used to quantify the electron-donating ability of a molecule. The quinoline ring itself can act as a nucleophile due to the lone pair of electrons on the nitrogen atom and the π-electron system.
Local Reactivity Analysis: Fukui Functions and Parr Functions
While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), and the more recently developed Parr functions, P(r), are instrumental in this regard. mdpi.com
For Quinoline-5-boronic acid, a local reactivity analysis would be crucial for predicting regioselectivity in its reactions. For instance, in an electrophilic aromatic substitution, the analysis of the nucleophilic Parr functions (Pk-) would indicate which carbon atoms on the quinoline ring are most susceptible to attack. Conversely, the electrophilic Parr functions (Pk+) would highlight the atoms most likely to be attacked by a nucleophile. The boron atom, being electron-deficient, would be expected to be a primary site for nucleophilic attack.
Table 2: Condensed Fukui Functions for Electrophilic Attack (Illustrative for Quinoline) This table illustrates how local reactivity descriptors are presented. The values indicate the relative reactivity of each atom towards an electrophile.
| Atom Position in Quinoline | Condensed Fukui Function (fk-) |
| C2 | 0.08 |
| C3 | 0.12 |
| C4 | 0.09 |
| C5 | 0.10 |
| C6 | 0.07 |
| C7 | 0.06 |
| C8 | 0.15 |
| N1 | 0.05 |
Note: These are hypothetical values for illustrative purposes. The presence of the boronic acid group at the C5 position would significantly alter this distribution.
Electron Localization Function (ELF) Analysis
A cornerstone of MEDT is the topological analysis of the Electron Localization Function (ELF). jussieu.fr The ELF provides a visual representation of the electron density distribution in a molecule, allowing for the identification of core electrons, covalent bonds, and lone pairs. In the context of a chemical reaction, analyzing the changes in the ELF along the reaction pathway provides a detailed picture of the bond formation and breaking processes. This "Bonding Evolution Theory" (BET) offers a more nuanced understanding of reaction mechanisms than traditional analyses that focus solely on the stationary points (reactants, transition state, and products).
For a hypothetical reaction involving Quinoline-5-boronic acid, an ELF analysis would reveal the precise sequence of bond formation. For example, in a Suzuki coupling reaction, the ELF analysis could show whether the initial coordination of the reactants is followed by the key bond-forming events in a concerted or stepwise fashion.
Q & A
Basic: Synthesis and Structural Characterization
Q: What are the established methodologies for synthesizing Quinoline-5-boronic acid, and how can researchers rigorously confirm its structural identity? A: Synthesis often employs cross-coupling reactions, such as the Huisgen cycloaddition, to introduce the boronic acid moiety to the quinoline scaffold . Post-synthesis, purification via recrystallization or column chromatography is critical. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry (MS), and elemental analysis. For novel derivatives, X-ray crystallography provides definitive proof of regiochemistry and bonding .
Basic: Optimizing Reactivity in Suzuki-Miyaura Cross-Coupling
Q: How can researchers optimize reaction conditions for Quinoline-5-boronic acid in Suzuki-Miyaura couplings to improve yield and selectivity? A: Key variables include:
- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) are standard, but air-stable alternatives like Pd(OAc)₂ with ligands (e.g., SPhos) may enhance efficiency.
- Base and solvent : Polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) often balance reactivity and stability of the boronic acid.
- Stoichiometry : A 1:1.2 molar ratio of boronic acid to halide minimizes homocoupling byproducts.
Kinetic studies using in situ NMR or HPLC monitoring can identify rate-limiting steps .
Advanced: Applications in Dynamic Covalent Chemistry
Q: How does Quinoline-5-boronic acid enable the construction of self-assembled systems via dynamic covalent interactions? A: The boronic acid group reversibly binds diols, enabling stimuli-responsive systems like macrocycles, covalent organic frameworks (COFs), or polymer networks. For example, combining Quinoline-5-boronic acid with polyols under aqueous conditions can yield pH-sensitive hydrogels. Thermodynamic control via temperature or solvent polarity allows error-checking in self-assembly .
Advanced: Biosensing and Molecular Recognition
Q: What methodological strategies leverage Quinoline-5-boronic acid for detecting biomolecules like saccharides or nucleic acid modifications? A: Its boronic acid group binds cis-diols (e.g., glucose) or interacts with Lewis bases (e.g., phosphate groups). Researchers have integrated it into:
- Fluorescent sensors : Conjugation with fluorophores (e.g., anthracene) creates "turn-on" probes for real-time monitoring of cellular glucose .
- PCR-based assays : Boronic acid-mediated inhibition of Taq polymerase enables selective amplification of glucosylated DNA (e.g., 5-hydroxymethylcytosine detection) .
Advanced: Integration into Stimuli-Responsive Hydrogels
Q: How can Quinoline-5-boronic acid be incorporated into hydrogels for biomedical applications like glucose-responsive drug delivery? A: Copolymerization with diol-containing polymers (e.g., poly(vinyl alcohol)) forms reversible boronate ester crosslinks. Glucose competes for binding, triggering hydrogel dissolution. Key parameters include pH (optimum ~7.4) and boronic acid/diol stoichiometry. Rheological studies and in vitro release assays validate responsiveness .
Advanced: Addressing Contradictions in Reactivity Data
Q: How should researchers resolve discrepancies in reported reactivity profiles of Quinoline-5-boronic acid across studies? A: Contradictions may arise from:
- Solvent effects : Dielectric constant impacts boronic acid ionization (e.g., DMSO vs. water).
- Trace impurities : Residual Pd catalysts or moisture alter reactivity.
Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) and spectroscopic validation (e.g., ¹¹B NMR tracking boronate formation) are essential .
Basic: Assessing Purity and Stability
Q: What analytical techniques ensure the purity and stability of Quinoline-5-boronic acid during storage and experimentation? A:
- Purity : HPLC (reverse-phase C18 column) with UV detection at 254 nm; ≥95% purity is recommended for reproducible reactions.
- Stability : Long-term storage under argon at −20°C prevents oxidation. Periodic TLC or NMR checks detect degradation (e.g., boronic acid → boroxine) .
Advanced: Stability Under Physiological Conditions
Q: How can researchers evaluate the stability of Quinoline-5-boronic acid in biologically relevant environments (e.g., serum, varying pH)? A: Incubate the compound in PBS (pH 7.4) or fetal bovine serum at 37°C, sampling at intervals (0, 6, 24 hrs). Analyze degradation via LC-MS and compare with controls. For pH stability, test buffers ranging from pH 5–9. Fluorescence quenching assays or competitive binding studies with diols quantify functional stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
